cis-1,3-Pentadiene is an organic compound with the formula C5H8. It is a colorless liquid with a strong odor and is classified as a volatile organic compound (VOC) [National Institute of Standards and Technology (.gov), Chemistry WebBook, "1,3-Pentadiene" ]. It has two double bonds, giving it the potential to participate in various chemical reactions.
Researchers have investigated cis-1,3-pentadiene for various applications due to its unique properties. Here are some areas of exploration:
As a diene (molecule with two double bonds), cis-1,3-pentadiene can act as a building block in organic synthesis. Its reactivity allows it to participate in Diels-Alder reactions, a powerful tool for constructing complex molecules [American Chemical Society, "Organic Chemistry" ].
Due to the presence of double bonds, cis-1,3-pentadiene can undergo polymerization reactions, forming long-chain molecules called polymers. Researchers have explored its potential for use in the development of new materials with specific properties [Polymer Chemistry, "Metallocene-catalyzed polymerization of 1,3-pentadiene and its derivatives: A review", 2017 ].
cis-1,3-Pentadiene is a colorless liquid at room temperature with a characteristic odor. It is a conjugated diene, meaning it has two carbon-carbon double bonds separated by a single bond. The cis configuration refers to the arrangement of the methyl group and the hydrogen on the same side of the double bond .
The compound has a molecular weight of 68.1170 g/mol. Its structure consists of a chain of five carbon atoms with double bonds between carbons 1-2 and 3-4, and a methyl group attached to carbon 5 .
While specific biological activities of cis-1,3-pentadiene are not well-documented in the provided sources, it's worth noting that pentadiene structures are found in some biologically important molecules. For instance, methylene-interrupted polyenes, which are 1,4-pentadiene groups, are found in polyunsaturated fatty acids such as linoleic acid, α-linolenic acid, and arachidonic acid .
cis-1,3-Pentadiene has been studied in various interaction contexts:
Several compounds are structurally similar to cis-1,3-pentadiene:
cis-1,3-Pentadiene is unique among these compounds due to its specific geometric configuration, which affects its reactivity and physical properties. For example, it is less reactive in Diels-Alder reactions compared to its trans isomer due to steric effects . It also has different thermodynamic properties, such as heat of formation and entropy, compared to its isomers .
Scandium half-sandwich complexes have emerged as highly effective catalysts for the regio- and stereospecific living polymerization of cis-1,3-pentadiene, achieving exceptional control over polymer microstructure and molecular weight distribution [1] [3]. The half-sandwich scandium dialkyl complexes, particularly those with cyclopentadienyl derivatives bearing trimethylsilyl substituents, demonstrate remarkable catalytic activity when activated with borane-based cocatalysts [3].
The polymerization mechanism involves the formation of cationic scandium species through activation with trityl tetrakis(pentafluorophenyl)borate or phenyldimethylammonium tetrakis(pentafluorophenyl)borate [3]. These activated complexes exhibit excellent regio- and stereoselectivity, producing polymers with cis-1,4 linkages and high isotactic content exceeding 99 mole percent [3] [8]. The living nature of the polymerization is evidenced by the linear relationship between molecular weight and monomer conversion, narrow molecular weight distributions with polydispersity indices below 1.15, and the ability to synthesize well-defined block copolymers through sequential monomer addition [1].
Research investigations have demonstrated that temperature plays a crucial role in determining the polymer microstructure [7] [39]. At low temperatures, the polymerization favors 1,2-syndiotactic insertion, while higher temperatures promote cis-1,4 enchainment with isotactic stereochemistry [7] [39]. The catalyst system exhibits remarkable control over tacticity, with studies showing that the presence of coordinating ligands and steric environment around the scandium center significantly influences the stereoregularity of the resulting polymers [1] [8].
Catalyst System | Temperature (°C) | Molecular Weight (kg/mol) | Polydispersity Index | cis-1,4 Content (%) | Tacticity |
---|---|---|---|---|---|
Scandium half-sandwich/trityl borate | 25 | 15.2 | 1.08 | 96 | Isotactic |
Scandium half-sandwich/trityl borate | -20 | 22.8 | 1.12 | 99 | Highly isotactic |
Neodymium-based system | -20 | 18.5 | 1.04 | 95 | Isotactic |
The molecular weight control achieved through scandium catalysis demonstrates exceptional precision, with number-average molecular weights ranging from 3,000 to over 100,000 grams per mole depending on the monomer-to-catalyst ratio [1] [8]. The crystalline nature of the resulting isotactic cis-1,4-polypentadiene has been confirmed through X-ray diffraction studies, revealing an orthorhombic lattice structure with specific unit cell parameters [8].
Anionic copolymerization of cis-1,3-pentadiene with α-methylstyrene represents a sophisticated approach to developing advanced polymer materials with tailored properties [9] [14]. The living anionic polymerization methodology enables precise control over molecular weight, composition, and sequence distribution in the resulting copolymers [13].
The polymerization is typically initiated using organolithium compounds in hydrocarbon solvents such as toluene or cyclohexane [13]. The choice of initiator and solvent significantly affects the polymerization kinetics and the final polymer microstructure [13]. n-Butyllithium has proven to be particularly effective for initiating the anionic polymerization of both pentadiene isomers, with the resulting polymers exhibiting predictable molecular weights and narrow molecular weight distributions [13].
Reactivity ratio studies have revealed important insights into the copolymerization behavior of α-methylstyrene and conjugated dienes [14]. The reactivity ratio for butadiene in α-methylstyrene copolymerization systems has been determined to be approximately 1.50, while that for α-methylstyrene ranges from 0.40 to -0.1, indicating the need for modified copolymerization equations to account for propagation-depropagation equilibrium phenomena [14].
The incorporation of polar additives such as tetrahydrofuran significantly improves the control over the anionic polymerization process [13]. Tetrahydrofuran addition reduces the molecular weight distribution of poly(pentadiene) from 1.55 to as low as 1.16, demonstrating enhanced living characteristics [13]. Nuclear magnetic resonance spectroscopy analysis indicates that both (E)-1,3-pentadiene and (Z)-1,3-pentadiene polymers consist primarily of 1,4-addition and 1,2-addition units, with no detectable 3,4-addition units [13].
Comonomer System | Initiator | Solvent | Temperature (°C) | Conversion (%) | Molecular Weight (kg/mol) | Polydispersity |
---|---|---|---|---|---|---|
Pentadiene/α-methylstyrene | n-BuLi | Toluene | 25 | 85 | 12.4 | 1.17 |
Pentadiene/styrene | n-BuLi | Toluene | 25 | 92 | 15.8 | 1.15 |
Pentadiene/α-methylstyrene | sec-BuLi | Cyclohexane | 60 | 78 | 8.9 | 1.23 |
Advanced anionic copolymerization strategies have enabled the synthesis of strictly alternating copolymers through careful control of the monomer addition sequence [13]. The resulting alternating styrene-pentadiene copolymers exhibit much narrower polydispersity indices compared to random copolymers, with values consistently below 1.17 [13]. The living nature of the polymerization allows for the preparation of well-controlled diblock copolymers through sequential addition of different monomers, including methyl methacrylate and 2-vinylpyridine [13].
Sequential monomer addition represents the most versatile and widely employed method for synthesizing well-defined block copolymers containing cis-1,3-pentadiene segments [16] [17]. This approach leverages the living characteristics of controlled polymerization techniques to enable precise control over block composition, molecular weight, and architecture [16].
The synthesis of block copolymers through sequential addition requires careful consideration of monomer reactivity and the nucleophilicity of the growing polymer chain ends [16]. The general principle dictates that monomers must be added in order of increasing electron affinity, typically following the sequence: styrene < butadiene ~ pentadiene < vinyl pyridine < methyl acrylate < ethylene oxide [16]. This ordering ensures that the macroanion possesses sufficient nucleophilicity to initiate polymerization of the subsequent monomer block [16].
Living anionic polymerization has proven particularly effective for block copolymer synthesis involving pentadiene monomers [17]. Titanium-based catalysts activated with methylaluminoxane have successfully promoted the living, isoselective polymerization of 4-methyl-1,3-pentadiene and various styrenic monomers [17]. The resulting block copolymers exhibit high isotacticity in all blocks except the methylstyrene segments, with melting point values characteristic of the corresponding homopolymers [17].
The thermal analysis of synthesized block copolymers reveals distinct crystalline regions corresponding to each polymer block [17]. Differential scanning calorimetry studies demonstrate that individual blocks maintain their characteristic thermal properties, indicating successful synthesis of well-segregated block structures [17]. The crystalline nature of the pentadiene blocks contributes significantly to the overall mechanical properties of the resulting materials [17].
Block Copolymer Type | First Block Mn (kg/mol) | Second Block Mn (kg/mol) | Total Mn (kg/mol) | Polydispersity | Crystallinity (%) |
---|---|---|---|---|---|
Polystyrene-block-poly(pentadiene) | 8.5 | 12.3 | 20.8 | 1.09 | 45 |
Poly(methylstyrene)-block-poly(pentadiene) | 6.2 | 15.7 | 21.9 | 1.12 | 38 |
Poly(pentadiene)-block-poly(methyl methacrylate) | 11.4 | 18.6 | 30.0 | 1.15 | 42 |
Advanced synthetic strategies have enabled the preparation of complex multiblock architectures through iterative sequential addition protocols [17]. Triblock copolymers such as poly(4-methylstyrene)-block-polystyrene-block-poly(4-methyl-1,3-pentadiene) have been successfully synthesized, demonstrating the versatility of the sequential addition approach [17]. The molecular weight control achieved through these methods is exceptional, with deviations from theoretical values typically less than 10 percent [17].
The development of novel linking methodologies has expanded the scope of block copolymer synthesis beyond simple sequential addition [16]. Chlorosilane-based linking chemistry and diphenylethylene-mediated coupling reactions have enabled the preparation of block copolymers with architectures that would be inaccessible through direct sequential polymerization [16]. These approaches have proven particularly valuable when dealing with monomers that exhibit significantly different reactivities or when targeting specific block sequences [16].
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